4-Maleylacetoacetic acid, also known as maleylacetoacetic acid, is an organic compound classified as a medium-chain keto acid with the chemical formula and a molecular weight of approximately 200.1455 g/mol. This compound features a unique structure characterized by multiple functional groups, including two carboxylic acid groups and a double bond, contributing to its reactivity and biological significance . It plays a crucial role in the metabolism of tyrosine, acting as an intermediate in various biochemical pathways.
In biological systems, 4-maleylacetoacetic acid has been identified as a metabolite involved in the catabolism of aromatic amino acids, particularly tyrosine. Its accumulation is associated with metabolic disorders such as tyrosinemia type I, where defective enzymes lead to toxic levels of this compound . The compound's hydrophobic nature makes it relatively insoluble in water, affecting its transport and bioavailability within organisms .
The synthesis of 4-maleylacetoacetic acid can be achieved through various methods:
The applications of 4-maleylacetoacetic acid are primarily found in biochemical research and metabolic studies. Its role as an intermediate in tyrosine metabolism makes it relevant for understanding metabolic disorders. Additionally, it serves as a reference compound for studies involving enzyme kinetics and metabolic pathways .
Several compounds share structural similarities with 4-maleylacetoacetic acid, each exhibiting unique properties and biological activities:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Fumarylacetoacetic Acid | C8H8O5 | Isomer of 4-maleylacetoacetic acid; involved in tyrosine metabolism. |
Acetoacetic Acid | C4H6O3 | A simpler keto acid; precursor to various biosynthetic pathways. |
Homogentisic Acid | C8H8O4 | Precursor in the synthesis of 4-maleylacetoacetic acid; linked to metabolic disorders. |
Maleic Acid | C4H4O4 | Dicarboxylic acid; serves as a building block for various organic compounds. |
The uniqueness of 4-maleylacetoacetic acid lies in its specific role within the tyrosine degradation pathway and its involvement in metabolic disorders like tyrosinemia type I, distinguishing it from other similar compounds that may not have such direct implications on human health .
4-Maleylacetoacetic acid, with the molecular formula C₈H₈O₆ and a molecular weight of 200.14 grams per mole, exhibits a complex linear molecular architecture characterized by multiple functional groups and defined stereochemistry [1]. The compound possesses an exact mass of 200.03208797 daltons and a monoisotopic mass of 200.032087988 daltons, confirming its precise molecular composition [1] [7].
The molecular geometry of 4-maleylacetoacetic acid is defined by its systematic name (2Z)-4,6-dioxooct-2-enedioic acid, which indicates the presence of a Z-configured double bond between carbon atoms 2 and 3 [1] [3]. This Z-stereochemistry represents the zusammen configuration where the higher priority substituents on each carbon of the double bond are positioned on the same side, following the Cahn-Ingold-Prelog priority rules [22]. The molecule contains one defined bond stereocenter, specifically at the C2-C3 double bond, with no undefined atom or bond stereocenters [1].
The compound exhibits six rotatable bonds, contributing to its conformational flexibility around single bond axes [1] [6]. The heavy atom count totals 14 atoms, consisting of 8 carbon atoms, 8 hydrogen atoms, and 6 oxygen atoms arranged in an aliphatic acyclic framework [1] [12]. The topological polar surface area measures between 108.74 and 109 square angstroms, reflecting the significant polar character contributed by the multiple oxygen-containing functional groups [1] [6].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₈H₈O₆ | [1] [3] |
Molecular Weight | 200.14 g/mol | [1] [3] |
Heavy Atom Count | 14 | [1] [6] |
Rotatable Bond Count | 6 | [1] [6] |
Defined Bond Stereocenters | 1 (Z-configuration) | [1] |
Topological Polar Surface Area | 108.74-109 Ų | [1] [6] |
The three-dimensional conformation of 4-maleylacetoacetic acid demonstrates significant flexibility due to the presence of multiple single bonds that allow rotation, while the Z-configured double bond provides a fixed geometric constraint [6]. This molecular architecture positions the compound as a beta-diketone and oxo dicarboxylic acid, belonging to the class of medium-chain keto acids with a 6 to 12 carbon atom side chain [1] [2] [12].
4-Maleylacetoacetic acid exhibits complex tautomeric equilibria characteristic of beta-diketone systems, with the compound existing in multiple interconvertible structural forms depending on environmental conditions [11] [14]. The primary tautomeric forms include the diketo form, the enol form, and a cyclic lactone structure known as 4-hydroxymuconolactone [11] [14].
Under physiological conditions, nuclear magnetic resonance spectroscopy studies have demonstrated that maleylacetoacetic acid exists predominantly in its open-chain diketo form, with the coupling constant of approximately 12 hertz observed for the olefinic system confirming the Z-configuration in the open-chain structure [11] [14]. This form is characterized by two distinct ketone functionalities separated by a methylene bridge, representing the thermodynamically stable tautomer under neutral aqueous conditions [14].
The enol tautomeric form becomes accessible through keto-enol tautomerization, a process that involves the migration of a proton from an adjacent methylene group to form a hydroxyl group with concomitant formation of a carbon-carbon double bond [23] [27]. In beta-diketone systems, this tautomerization is facilitated by the formation of intramolecular hydrogen bonds between the enolic hydroxyl group and adjacent carbonyl oxygen atoms, providing resonance stabilization through delocalized pi-electron systems [23] [27].
Under acidic conditions, 4-maleylacetoacetic acid undergoes cyclization to form 4-carboxymethyl-4-hydroxybut-2-en-4-olide, also known as 4-hydroxymuconolactone [11] [14]. This transformation involves acidification that results in a downfield shift of the methylene resonance to approximately 3.15 parts per million and a high-field shift of olefinic proton resonances to 6.33 and 7.65 parts per million [11] [14]. The small coupling constant of 5.8 hertz indicates the presence of the olefinic system within a closed five-membered ring structure [11] [14].
The equilibrium between these tautomeric forms is influenced by solvent polarity, with studies indicating that the enol form typically dominates in solvents with low dielectric constants, while the keto form predominates in polar protic solvents such as water [23]. The ratio of enol to keto forms can be regulated by substitution patterns, with larger substituents at the central carbon generally favoring the diketo form due to steric considerations [23] [27].
Computational studies on similar beta-diketone systems have revealed that the activation free energy barriers for keto-enol tautomerization can range from 54.9 to 70.3 kilocalories per mole, depending on the specific structural features and ring constraints [29]. The presence of water molecules can significantly reduce these barriers through catalytic assistance, with two-water-assisted processes showing activation barriers approximately 10 kilocalories per mole lower than one-water-assisted mechanisms [29].
4-Maleylacetoacetic acid demonstrates complex acid-base behavior attributable to its two carboxylic acid functional groups, which can undergo sequential deprotonation under varying pH conditions [12]. The compound exhibits a strongest acidic pKa value of 2.72 and a general pKa of 3.82, indicating its capacity to function as a diprotic acid system [12].
The first deprotonation occurs at the more acidic carboxylic acid group with a pKa of approximately 2.72, reflecting the electron-withdrawing effects of the adjacent ketone functionalities that stabilize the resulting carboxylate anion through inductive and resonance effects [12]. This relatively low pKa value compared to simple carboxylic acids (typically around 4.8) demonstrates the significant influence of the electron-deficient carbonyl groups in enhancing the acidity of the carboxyl protons [15] [16].
The second deprotonation step occurs with a pKa of approximately 3.82, representing the ionization of the second carboxylic acid group [12]. The proximity of this value to the first pKa indicates moderate electrostatic interaction between the two ionizable sites, with the first deprotonation having a modest effect on the acidity of the second carboxyl group [16].
Under physiological conditions with a pH of approximately 7.4, 4-maleylacetoacetic acid exists predominantly in its dianionic form with a physiological charge of negative two [12]. This ionization state significantly influences the compound's solubility characteristics, rendering it practically insoluble in water despite the presence of multiple polar functional groups [7] [12]. The hydrophobic nature of the compound in its neutral form, combined with the electrostatic interactions in its ionized states, affects its transport and bioavailability within biological systems [7] [12].
The acid-base behavior of 4-maleylacetoacetic acid is further complicated by the potential for tautomeric equilibria involving the beta-diketone system [23]. While the carboxylic acid protons represent the most acidic sites in the molecule, the methylene protons adjacent to the ketone groups can also participate in acid-base equilibria, though with significantly higher pKa values [23] [27].
Ionization Parameter | Value | Reference |
---|---|---|
Strongest Acidic pKa | 2.72 | [12] |
General pKa | 3.82 | [12] |
Physiological Charge (pH 7.4) | -2 | [12] |
Hydrogen Bond Donors | 2 | [1] [6] |
Hydrogen Bond Acceptors | 6 | [1] [6] |
The multiple oxygen atoms in the molecule serve as hydrogen bond acceptors, with six such sites available for intermolecular interactions [1] [6]. The two carboxylic acid groups function as hydrogen bond donors in their protonated states, contributing to the compound's potential for forming extensive hydrogen-bonded networks in crystalline states or biological environments [1] [6].
The spectroscopic characterization of 4-maleylacetoacetic acid provides comprehensive structural confirmation through multiple analytical techniques, with nuclear magnetic resonance, infrared, and mass spectrometry offering complementary information about the molecular architecture and electronic environment [11] [14] [17].
Proton nuclear magnetic resonance spectroscopy of 4-maleylacetoacetic acid reveals characteristic chemical shifts that confirm the Z-stereochemistry and tautomeric state of the molecule [11] [14]. The olefinic protons appear at chemical shifts of approximately 6.33 and 7.65 parts per million, with the coupling constant of 12 hertz confirming the Z-configuration of the double bond system [11] [14]. This coupling constant is characteristic of cis-configured olefinic systems in open-chain structures and provides definitive evidence for the maleyl configuration [14].
The methylene protons adjacent to the ketone functionalities exhibit chemical shifts in the range of 2.44 to 3.49 parts per million, with vicinal coupling constants of approximately 7.0 hertz indicating their proximity to electron-withdrawing carbonyl groups [11]. Under acidic conditions, these signals undergo significant chemical shift changes, with the methylene resonance moving downfield to 3.15 parts per million, consistent with the formation of the cyclic lactone tautomer [11] [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon atoms appearing in the characteristic range of 170 to 180 parts per million [17] [20]. The olefinic carbon atoms resonate in the 120 to 140 parts per million region, while the aliphatic methylene carbons appear between 30 and 50 parts per million [17] [20].
Infrared spectroscopic analysis of 4-maleylacetoacetic acid reveals several diagnostic absorption bands that confirm the presence of specific functional groups [18]. The carboxylic acid carbonyl stretching vibrations appear in the region of 1700 to 1750 wavenumbers, with the exact frequency depending on the degree of hydrogen bonding and tautomeric state [18]. The ketone carbonyl stretching vibrations occur at slightly lower frequencies, typically around 1650 to 1680 wavenumbers, reflecting the conjugation with the adjacent double bond system [18].
The broad absorption band in the 2500 to 3500 wavenumbers region corresponds to the hydroxyl stretching vibrations of the carboxylic acid groups, with the breadth and intensity of this absorption providing information about the extent of intermolecular hydrogen bonding [18]. The carbon-carbon double bond stretching vibration appears around 1600 to 1650 wavenumbers, while the carbon-hydrogen stretching vibrations of the alkyl and vinyl protons occur in the 2800 to 3100 wavenumbers region [18].
Mass spectrometric analysis of 4-maleylacetoacetic acid provides molecular weight confirmation and fragmentation patterns that support structural assignment [19]. The molecular ion peak appears at mass-to-charge ratio 200, corresponding to the intact molecular formula C₈H₈O₆ [1] [19]. The exact mass of 200.03208797 daltons allows for high-resolution mass spectrometric confirmation of the elemental composition [1].
Characteristic fragmentation patterns include the loss of carboxylic acid functionalities (mass loss of 45 daltons corresponding to COOH) and the loss of carbon monoxide units (mass loss of 28 daltons) from the ketone groups [19]. The base peak typically corresponds to fragments resulting from alpha-cleavage adjacent to the carbonyl functionalities, producing stabilized acylium ions [19]. Sequential losses of carbon dioxide (44 daltons) from both carboxylic acid groups provide additional confirmation of the dicarboxylic acid structure [19].
Spectroscopic Technique | Key Diagnostic Features | Reference |
---|---|---|
¹H Nuclear Magnetic Resonance | Olefinic protons: 6.33, 7.65 ppm (J = 12 Hz) | [11] [14] |
¹H Nuclear Magnetic Resonance | Methylene protons: 2.44-3.49 ppm | [11] |
Infrared Spectroscopy | Carbonyl stretching: 1650-1750 cm⁻¹ | [18] |
Infrared Spectroscopy | Hydroxyl stretching: 2500-3500 cm⁻¹ | [18] |
Mass Spectrometry | Molecular ion: m/z 200 | [1] [19] |
Mass Spectrometry | Base fragments: M-45, M-28, M-44 | [19] |